Bay K 8644 Bay K 8644 Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a pentasubstituted dihydropyridine carrying methoxycarbonyl, 2-(trifluoromethyl)phenyl and nitro substituents at positions 3, 4 and 5 respectively as well as two methyl substituents at positions 2 and 6. It is a dihydropyridine, a methyl ester, a C-nitro compound and a member of (trifluoromethyl)benzenes.
A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.
Brand Name: Vulcanchem
CAS No.: 71145-03-4
VCID: VC0520552
InChI: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3
SMILES: CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.30 g/mol

Bay K 8644

CAS No.: 71145-03-4

Cat. No.: VC0520552

Molecular Formula: C16H15F3N2O4

Molecular Weight: 356.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bay K 8644 - 71145-03-4

Specification

CAS No. 71145-03-4
Molecular Formula C16H15F3N2O4
Molecular Weight 356.30 g/mol
IUPAC Name methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Standard InChI InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3
Standard InChI Key ZFLWDHHVRRZMEI-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Appearance Solid powder

Introduction

Chemical Structure and Properties

Bay K 8644 is chemically defined as methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate (CAS: 71145-03-4) . Its molecular formula is C₁₆H₁₅F₃N₂O₄, with a molecular weight of 356.3 g/mol .

Key Structural Features

  • Dihydropyridine core: A six-membered ring with two methyl groups and a nitro substituent at the 5-position.

  • Trifluoromethylphenyl group: Attached to the 4-position of the pyridine ring, enhancing lipophilicity and membrane permeability.

  • Methyl ester: Contributes to stability and solubility in organic solvents .

Table 1: Physicochemical Properties of Bay K 8644

PropertyValueSource
Molecular Weight356.3 g/mol
Purity>99% (HPLC)
SolubilityEthanol, DMSO, methanol
Storage Conditions-20°C for long-term stability

Bay K 8644 primarily targets L-type voltage-gated Ca²⁺ channels (LTCCs/Cav1.x), which are critical for cardiac excitation-contraction coupling and neuronal signaling . Its mechanism involves:

Dual Enantiomer Effects

  • (-)-Enantiomer: Acts as a strong LTCC agonist, increasing open probability and prolonging channel activation .

  • (+)-Enantiomer: Functions as a weak LTCC antagonist, reducing channel activity .

  • Racemic Mixture (±)-Bay K 8644: Net agonistic effect due to dominant (-)-enantiomer activity .

Table 2: Enantiomer-Specific Effects on LTCCs

EnantiomerEffect on LTCCsEC₅₀/IC₅₀Source
(-)Agonist (activation)EC₅₀ = 17.3 nM
(+)Antagonist (blockade)IC₅₀ = 1-5 μM
Racemic (±)Net agonistEC₅₀ = 17.3 nM

Voltage- and Frequency-Dependent Modulation

Bay K 8644 alters LTCC gating kinetics:

  • Enhances strontium (Sr²⁺) currents at weak depolarizations, indicating preferential activation of low-voltage channels .

  • Shifts current-voltage (I-V) relationships leftward, increasing channel activation at physiological voltages .

  • Frequency-dependent inotropic effects: Maximal cardiac contractility observed at ~0.5 Hz stimulation .

Pharmacological Properties and Applications

Positive Inotropic and Vasoconstrictive Effects

Bay K 8644 increases myocardial contractility by:

  • Prolonging action potential duration in ventricular muscle and Purkinje fibers .

  • Enhancing Ca²⁺ influx, particularly in frequently stimulated tissues .

  • Synergy with adrenergic agonists: No occlusion of isoproterenol effects, suggesting distinct pathways .

Table 3: Inotropic Effects in Myocardial Tissue

ParameterEffect in Non-Failing HeartsEffect in Failing HeartsSource
I_CaL Density↑96% (±)-Bay K 8644↑59% (±)-Bay K 8644
Maximal Twitch Tension↑↑ (0.5 Hz stimulation)↓↓ (reduced response)

Autophagy Inhibition and Stem Cell Research

  • Blocks autophagy via mTOR-independent pathways, reducing polyglutamine protein toxicity in neurodegenerative models .

  • Synergizes with BIX-01294 to induce pluripotency in mouse embryonic fibroblasts, aiding iPSC generation .

Clinical and Pathophysiological Implications

Reduced Efficacy in Failing Hearts

In heart failure, Bay K 8644 shows diminished effects due to:

  • Lower LTCC density: Reduced maximal I_CaL density in failing human ventricular myocytes .

  • Altered PKA signaling: Abnormal adrenergic responses limit channel activation .

  • LVAD Support Restoration: Mechanical unloading partially restores LTCC responsiveness to Bay K 8644 .

Table 4: Bay K 8644 Effects in Failing vs. Non-Failing Myocytes

ParameterNon-Failing (NF)Failing (F)Source
Basal I_CaL Density-7.96 pA/pF-8.05 pA/pF
Post-Bay K 8644 I_CaL-15.78 pA/pF (↑96%)-12.38 pA/pF (↑59%)

Behavioral and Peripheral Effects

  • Vasoconstriction: Increases peripheral resistance, contributing to hypertension .

  • Central Nervous System: Modulates locomotion and anxiety-related behaviors in rodents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator